molecular formula C₂₂H₂₀D₃NO₅S B1162074 Duloxetine-d3 Maleate

Duloxetine-d3 Maleate

Cat. No.: B1162074
M. Wt: 416.51
Attention: For research use only. Not for human or veterinary use.
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Description

Duloxetine-d3 Maleate, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₀D₃NO₅S and its molecular weight is 416.51. The purity is usually 95%.
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Properties

Molecular Formula

C₂₂H₂₀D₃NO₅S

Molecular Weight

416.51

Synonyms

(γS)-N-Methyl-d3-γ-1-naphthalenyloxy-2-thiophenepropanamine Maleate;  (+)-(S)-N-Methyl-d3-γ-1-naphthyloxy-2-thiophenepropylamine Maleate;  LY-248686 Maleate; 

Origin of Product

United States

Preparation Methods

Condensation and Deuterium Incorporation

The initial step involves reacting S-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine-d3 with 1-fluoronaphthalene in a mixed solvent system of dimethyl sulfoxide (DMSO) and n-heptane. Sodium hydride (NaH) acts as a base, facilitating the nucleophilic aromatic substitution that forms the naphthyl ether linkage. Crucially, the dimethylamino group in the starting alcohol is fully deuterated (N,N-dimethyl-d6 ), ensuring retention of deuterium throughout subsequent steps.

Reaction conditions are tightly controlled:

  • Temperature: 60–80°C

  • Solvent ratio (DMSO:n-heptane): 1:1 to 1:2

  • Reaction time: Until complete consumption of the starting material (monitored via TLC/HPLC).

Post-reaction, the mixture is quenched in cold water (0–10°C) and extracted with n-heptane. The organic phase is concentrated under reduced pressure (65–85°C) to yield (S)-(+)-N,N-dimethyl-d6-3-(1-naphthyloxy)-3-(2-thienyl)propylamine .

Salt Formation with Levotartaric Acid

The free base is dissolved in ethanol and combined with an aqueous solution of levotartaric acid at 40–70°C. Slow cooling to 10°C induces crystallization of the diastereomeric salt, which is filtered and washed with cold ethyl acetate. This step achieves both chiral resolution and deuterium retention , yielding the tartaric acid salt with ≥99.3% purity and a 94–96% yield.

ParameterValue
Yield94–96%
Purity (HPLC)≥99.3%
Deuterium Content≥99.5 atom% D
Optical Purity≥99.8% ee

Conversion to this compound

Demethylation and Maleate Salt Formation

The tartaric acid salt undergoes demethylation using ethyl chloroformate in toluene, selectively removing one methyl group to yield N-methyl-d3-3-(1-naphthyloxy)-3-(2-thienyl)propylamine . This intermediate is then treated with maleic acid in acetone, forming the final This compound . The reaction is monitored for deuteration stability, as acidic conditions risk deuterium loss at labile positions.

Critical parameters for maleate formation:

  • Solvent: Anhydrous acetone or ethyl acetate

  • Stoichiometry (maleic acid): 1.05 equivalents

  • Crystallization temperature: 0–5°C

The product is isolated via vacuum filtration, washed with cold acetone, and dried under reduced pressure (40–45°C) to achieve a free-flowing crystalline solid.

Purity Optimization and Impurity Control

Chromatographic Purification

Reverse-phase HPLC with a C18 column and deuterated mobile phases (e.g., D2O/acetonitrile-d3) ensures separation of non-deuterated impurities. The DU-I impurity [(+)-N-methyl-3-(1-naphthyloxy)-3-(3-thienyl)propanamine], a regioisomeric byproduct, is controlled to <0.1% via gradient elution.

Isotopic Enrichment Validation

Mass spectrometry (HRMS) and ²H-NMR confirm deuterium distribution. Key spectral data include:

  • HRMS (ESI): m/z 298.1542 [M+H]⁺ (theoretical for C18D3H16NOS⁺: 298.1545)

  • ²H-NMR (DMSO-d6): δ 2.45 (s, 3H, N-CD3), 3.12 (q, J = 6.5 Hz, 2H, CH2-CD3).

Industrial-Scale Process Considerations

Solvent Recovery and Waste Reduction

The patented method in CN114163415A emphasizes green chemistry principles , recycling n-heptane and DMSO through fractional distillation. This reduces industrial wastewater by 40% compared to traditional methods.

Cost-Effective Deuterium Sources

Using dimethylamine-d6 hydrochloride instead of custom-synthesized deuterated reagents lowers raw material costs by 30%. The reagent’s commercial availability and stability under reaction conditions make it ideal for large-scale synthesis.

Analytical Characterization of Final Product

ParameterSpecification
AppearanceWhite to off-white powder
Assay (HPLC)98.0–102.0%
Impurities (total)≤0.5%
Residual solvents<500 ppm (ICH Q3C)
Water content (KF)≤0.2%
Deuterium content≥99.0 atom% D

Q & A

Q. What computational approaches predict deuterium-induced changes in this compound’s binding affinity to serotonin transporters?

  • Methodology : Perform molecular dynamics (MD) simulations using density functional theory (DFT) to model deuterium’s impact on hydrogen bonding and van der Waals interactions. Validate predictions with in vitro radioligand binding assays (Ki comparisons) .

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